Cas no 1707667-84-2 (1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine)
1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine
-
- Inchi: 1S/C11H13N3/c1-8-3-4-11(5-9(8)2)14-7-10(12)6-13-14/h3-7H,12H2,1-2H3
- InChI Key: IDEJSMJBRKSDSW-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C)C(C)=C2)C=C(N)C=N1
1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509446-1g |
1-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine |
1707667-84-2 | 97% | 1g |
$539 | 2023-03-10 |
1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine Related Literature
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine
1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine (CAS No. 1707667-84-2): A Comprehensive Overview
1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine (CAS No. 1707667-84-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining an aromatic dimethylphenyl group with an amine-functionalized pyrazole ring, making it a valuable intermediate for various applications.
The compound's chemical properties include a molecular weight of 187.24 g/mol and the IUPAC name 1-(3,4-dimethylphenyl)-1H-pyrazol-4-amine. Its structural characteristics contribute to notable physicochemical properties such as moderate solubility in organic solvents and stability under standard conditions. Researchers particularly value this compound for its potential as a pharmaceutical intermediate in drug discovery programs.
Recent studies highlight the growing importance of 1-(3,4-dimethyl-phenyl)-1H-pyrazol-4-ylamine derivatives in medicinal chemistry. The compound serves as a key building block for developing small molecule therapeutics, especially in areas like kinase inhibition and central nervous system (CNS) drug development. Its structural flexibility allows for diverse modifications, making it attractive for structure-activity relationship (SAR) studies.
In the context of current drug discovery trends, this compound aligns with the pharmaceutical industry's focus on targeted therapies and precision medicine. The pyrazole core structure is known to interact with various biological targets, and the amine group at the 4-position provides an excellent handle for further functionalization. These characteristics make CAS 1707667-84-2 particularly relevant for researchers working on neurological disorders and inflammatory conditions.
The synthetic applications of 1-(3,4-dimethylphenyl)-1H-pyrazol-4-amine extend beyond pharmaceuticals. In material science, similar structures have shown promise in developing organic electronic materials and coordination compounds. The compound's ability to form stable complexes with metal ions makes it potentially useful for creating functional materials with specific optical or electronic properties.
From a market perspective, the demand for high-quality 1-(3,4-dimethyl-phenyl)-1H-pyrazol-4-ylamine has been steadily increasing. Pharmaceutical companies and research institutions seek reliable suppliers of this research chemical to support their drug discovery programs. The compound's CAS registry number 1707667-84-2 serves as a crucial identifier for procurement and regulatory compliance purposes.
Quality control is paramount when working with 1-(3,4-dimethylphenyl)-1H-pyrazol-4-amine. Reputable suppliers typically provide comprehensive analytical data including HPLC purity, NMR spectra, and mass spectrometry results. These quality assurances are essential for researchers who require consistent performance in their synthetic applications and biological assays.
The compound's stability profile makes it suitable for various chemical transformations. Common reactions include amide formation, reductive amination, and heterocycle construction. These transformations enable the creation of diverse molecular architectures while maintaining the core pyrazole-amine pharmacophore that often contributes to biological activity.
In response to growing interest in sustainable chemistry, researchers are exploring greener synthetic routes to 1-(3,4-dimethyl-phenyl)-1H-pyrazol-4-ylamine and its derivatives. Recent publications have highlighted microwave-assisted synthesis and catalytic methods that reduce solvent usage and improve atom economy in the preparation of such nitrogen-containing heterocycles.
Storage and handling recommendations for CAS 1707667-84-2 typically suggest keeping the material in a cool, dry environment protected from light. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with any chemical substance.
The future outlook for 1-(3,4-dimethylphenyl)-1H-pyrazol-4-amine appears promising as research continues to uncover new applications for this versatile compound. Its role in developing next-generation therapeutics and advanced materials ensures ongoing interest from both academic and industrial researchers worldwide.
1707667-84-2 (1-(3,4-Dimethyl-phenyl)-1H-pyrazol-4-ylamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)